molecular formula C18H19BrN2O2S2 B2735418 3-((4-bromobenzyl)thio)-4-butyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 893790-51-7

3-((4-bromobenzyl)thio)-4-butyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No. B2735418
M. Wt: 439.39
InChI Key: WQNWMCRYZZKAFT-UHFFFAOYSA-N
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Description

The compound “3-((4-bromobenzyl)thio)-4-butyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” belongs to the class of 1,2,4-benzothiadiazine 1,1-dioxides . These compounds are known for their wide range of applications as synthetic intermediates and promising pharmaceuticals . They are often used in medicinal or agricultural areas due to their extensive therapeutic uses .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of substituted phenacyl bromides and bromoacetylpyridines with thiosemicarbazide . The introduction of a 5-indolyl or 3,4-dimethoxyphenyl at the affinity pocket generated the most potent analogues .


Molecular Structure Analysis

The molecular structure of this compound is complex. It includes a benzothiadiazine core, which is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The compound also contains a bromobenzyl group, a butyl group, and a sulfur dioxide group .


Chemical Reactions Analysis

The chemical reactions involving this compound are diverse and depend on the reaction conditions . For instance, the compound can participate in one-pot multi-component reactions (MCR) in water .

Scientific Research Applications

Synthesis and Chemical Applications

  • Ring Contraction and Synthesis : Fülöpová et al. (2015) explored the ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides to synthesize 4H-benzo[b][1,4]thiazine 1,1-dioxides. This process involves the formation of carbon-sulfur bonds under mild conditions, highlighting a method for accessing pharmacologically relevant derivatives with potential industrial applications (Fülöpová et al., 2015).

  • Catalytic Applications for Synthesis : Khazaei et al. (2015) introduced N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide as an efficient catalyst for synthesizing various organic compounds. This showcases the role of similar compounds in facilitating organic reactions, potentially leading to new materials and medicines (Khazaei et al., 2015).

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in drug design, discovery, and development . Additionally, more studies could be conducted to understand its mechanism of action and to optimize its synthesis process .

properties

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-4-butyl-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O2S2/c1-2-3-12-21-16-6-4-5-7-17(16)25(22,23)20-18(21)24-13-14-8-10-15(19)11-9-14/h4-11H,2-3,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQNWMCRYZZKAFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-bromobenzyl)thio)-4-butyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

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